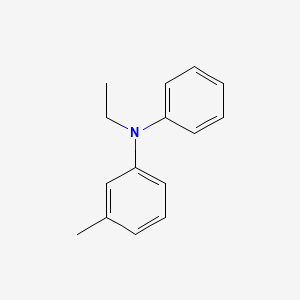
N-Ethyl-3-methyl-N-phenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-3-methyl-N-phenylaniline is an organic compound belonging to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of an ethyl group, a methyl group, and a phenyl group attached to the nitrogen atom. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-methyl-N-phenylaniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the reaction of N-ethyl-N-methylaniline with phenyl halides under basic conditions can yield this compound. Another method involves the reduction of nitroarenes followed by alkylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using catalysts to enhance the reaction rate and yield. The use of palladium-catalyzed amination is also common in industrial settings due to its efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-3-methyl-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce halogenated or alkylated products .
Wissenschaftliche Forschungsanwendungen
N-Ethyl-3-methyl-N-phenylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N-Ethyl-3-methyl-N-phenylaniline involves its interaction with molecular targets such as enzymes and receptors. The donation of the nitrogen’s lone pair into the ring system increases the electron density around the ring, making it more reactive. This reactivity allows the compound to participate in various biochemical pathways and exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aniline: A primary amine with a single phenyl group attached to the nitrogen.
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen.
N-Ethylaniline: An aniline derivative with an ethyl group attached to the nitrogen
Uniqueness
N-Ethyl-3-methyl-N-phenylaniline is unique due to the presence of both ethyl and methyl groups along with the phenyl group attached to the nitrogen. This combination of substituents imparts distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
92115-24-7 |
|---|---|
Molekularformel |
C15H17N |
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
N-ethyl-3-methyl-N-phenylaniline |
InChI |
InChI=1S/C15H17N/c1-3-16(14-9-5-4-6-10-14)15-11-7-8-13(2)12-15/h4-12H,3H2,1-2H3 |
InChI-Schlüssel |
LZTWTWLOTFONTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC=CC=C1)C2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14370914.png)
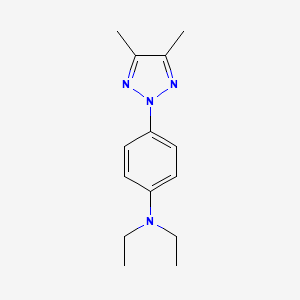
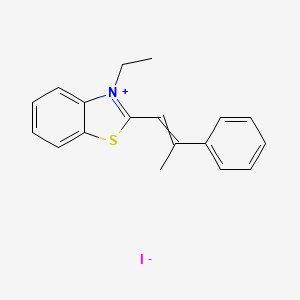
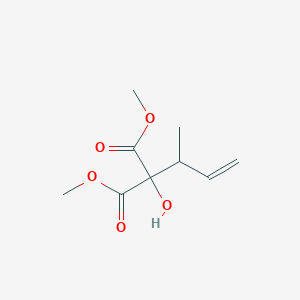
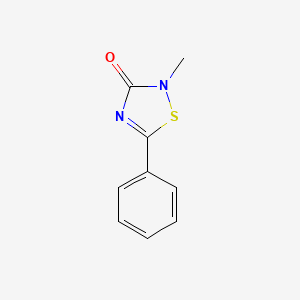
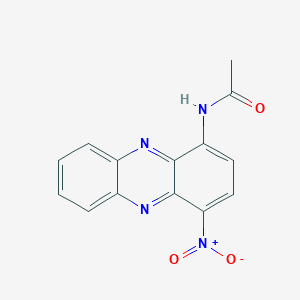
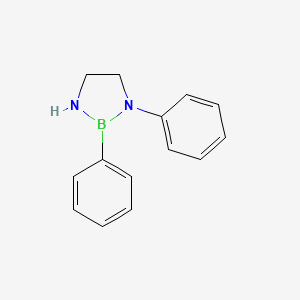
![2-[(Butoxycarbonothioyl)sulfanyl]ethyl pentanoate](/img/structure/B14370972.png)
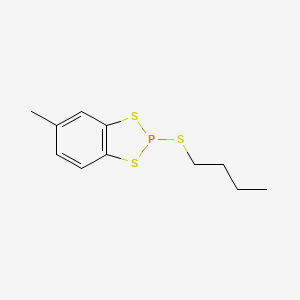
![3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N'-sulfamoylpropanimidamide](/img/structure/B14370990.png)
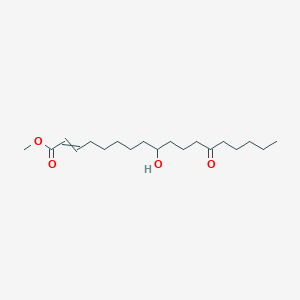
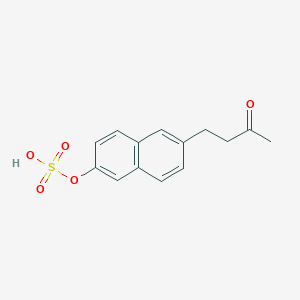
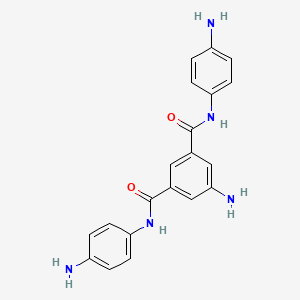
![1,1'-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one}](/img/structure/B14371015.png)
